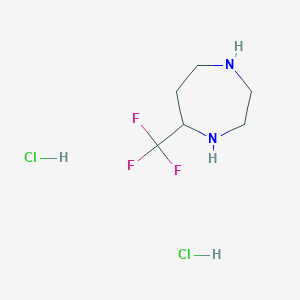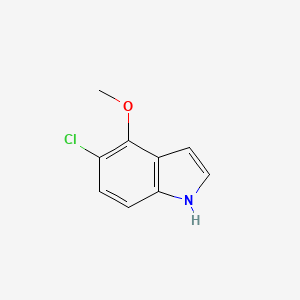![molecular formula C10H6BrFN2O B15051536 (E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is a synthetic organic compound that features a quinoline core substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine typically involves the condensation of 5-bromo-7-fluoroquinoline-8-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can yield amine derivatives.
Substitution: The bromine and fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and substituents. These interactions can modulate biological pathways, leading to the observed bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-8-hydroxyquinoline: A related compound with similar structural features but lacking the fluorine atom.
7-fluoro-8-hydroxyquinoline: Another related compound with a fluorine atom but lacking the bromine atom.
Uniqueness
(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is unique due to the presence of both bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in related compounds, making it a valuable molecule for further study.
Propiedades
Fórmula molecular |
C10H6BrFN2O |
|---|---|
Peso molecular |
269.07 g/mol |
Nombre IUPAC |
(NZ)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-4-9(12)7(5-14-15)10-6(8)2-1-3-13-10/h1-5,15H/b14-5- |
Clave InChI |
IGQRJLSAELKOQW-RZNTYIFUSA-N |
SMILES isomérico |
C1=CC2=C(C=C(C(=C2N=C1)/C=N\O)F)Br |
SMILES canónico |
C1=CC2=C(C=C(C(=C2N=C1)C=NO)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


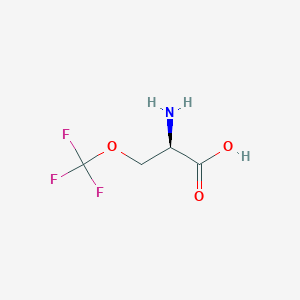
![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)
![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)
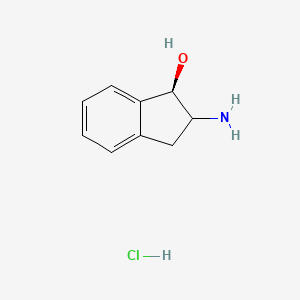


![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
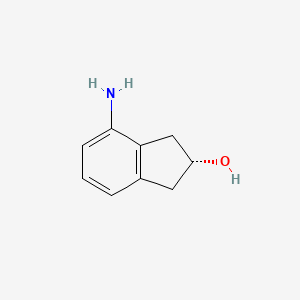
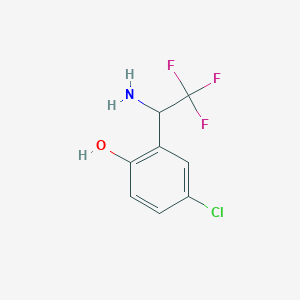
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
